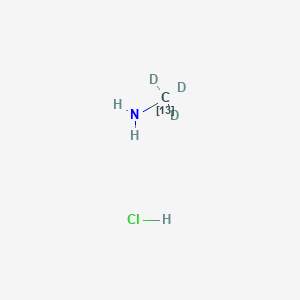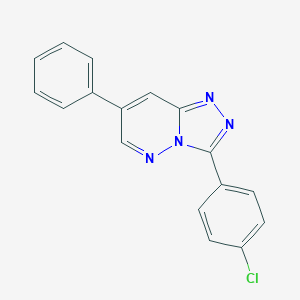
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazine derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation and survival. It has been shown to inhibit topoisomerase II activity, which is essential for DNA replication and cell division. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that it may cause DNA damage and oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In terms of physiological effects, this compound has been shown to reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- in lab experiments is its broad spectrum of activity. It has been shown to exhibit cytotoxic activity against various cancer cell lines, as well as antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have low toxicity in animal models. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has great potential for future research. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate its mechanism of action and potential applications in other fields, such as antifungal and antiviral therapy. Another area of research could be the development of analogs with improved solubility and bioavailability for in vivo studies. Overall, the future of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is promising, and it has the potential to contribute significantly to various fields of research.
Métodos De Síntesis
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 2-cyanopyridine in the presence of a catalyst. The reaction proceeds under reflux conditions, and the final product is obtained after purification through column chromatography. Other methods include the use of microwave irradiation, ultrasound, and solvent-free conditions.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, this compound has been studied for its antibacterial, antifungal, and antiviral properties.
Propiedades
Número CAS |
100078-99-7 |
|---|---|
Nombre del producto |
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- |
Fórmula molecular |
C17H11ClN4 |
Peso molecular |
306.7 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H11ClN4/c18-15-8-6-13(7-9-15)17-21-20-16-10-14(11-19-22(16)17)12-4-2-1-3-5-12/h1-11H |
Clave InChI |
RSDZPSIUEDTNJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl |
Otros números CAS |
100078-99-7 |
Sinónimos |
9-(4-chlorophenyl)-4-phenyl-1,2,7,8-tetrazabicyclo[4.3.0]nona-2,4,6,8- tetraene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



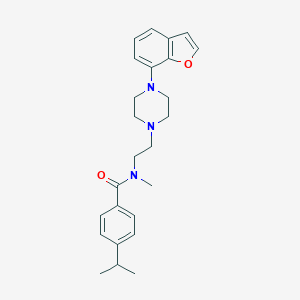
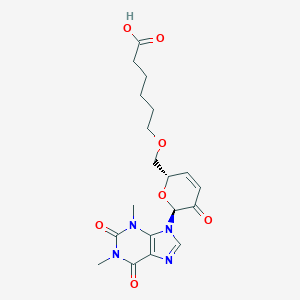
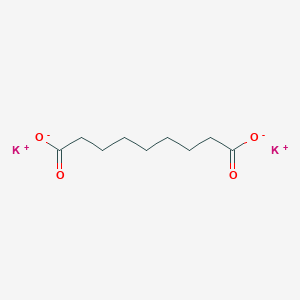
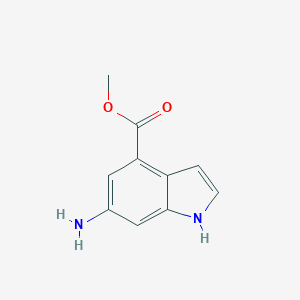
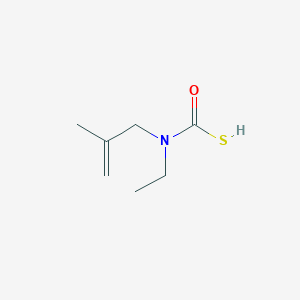
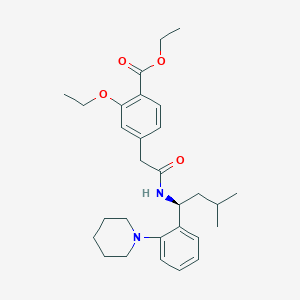
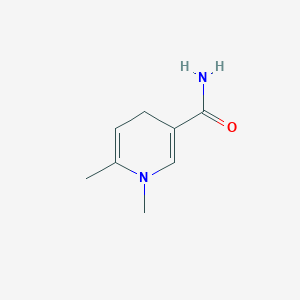
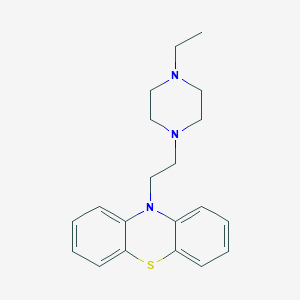
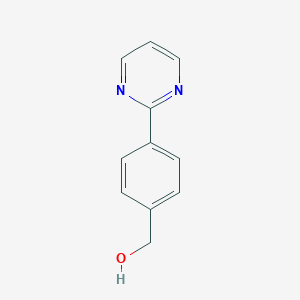
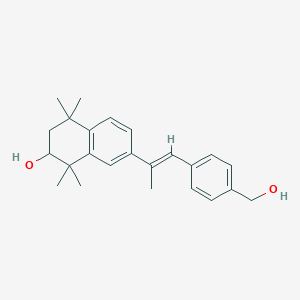
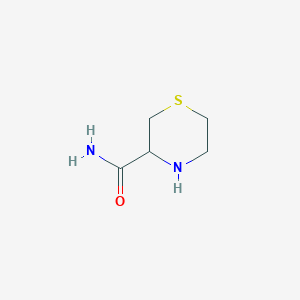
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

